molecular formula C13H13BrN2O2 B1638306 ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 187998-45-4

ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1638306
CAS RN: 187998-45-4
M. Wt: 309.16 g/mol
InChI Key: LMHJVIOBYOFILY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as EBP-MPC, is an organic compound belonging to the pyrazole family. It is a colorless and crystalline solid that is soluble in organic solvents and has a melting point of 145°C. It is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been utilized in the synthesis of tri- and tetra-cyclic heterocycles, particularly in radical cyclisation reactions with azoles. This process involves alkylation of azoles like imidazoles, pyrroles, indoles, and pyrazoles for the synthesis of radical precursors. These cyclisations yield new 6-membered rings attached to the azoles, demonstrating the compound's utility in constructing complex heterocyclic structures (Allin et al., 2005).

Role in Molecular and Crystal Structure Analysis

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been a subject of study in molecular and crystal structure analysis. Its crystal structure, determined by X-ray crystallography, revealed significant insights into the molecular geometry and electronic structure-property relationships, contributing to the understanding of pyrazole esters at a fundamental level (Viveka et al., 2016).

Exploration in Corrosion Inhibition

This compound has also found applications in corrosion inhibition. It forms part of a new class of corrosion inhibitors for mild steel, useful in industrial processes like pickling. The efficiency and mechanism of these inhibitors have been studied using various techniques, including electrochemical methods, to understand their interaction with metal surfaces and their protective properties (Dohare et al., 2017).

Potential in Nonlinear Optics

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives have shown potential in nonlinear optics (NLO). Specific derivatives have been identified as candidates for optical limiting applications, indicating the compound's relevance in the development of new materials for optical technologies (Chandrakantha et al., 2013).

properties

IUPAC Name

ethyl 1-(4-bromophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJVIOBYOFILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191461
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS RN

187998-45-4
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187998-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Toluene (40 ml) and thionyl chloride (8.0 ml) were added to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (20.50 g) described in reference Example 13, stirred under reflux and the solvent was evaporated in vacuo. Pyridine (20 ml) and ethanol (40 ml) were added to the residue, and the mixture was stirred again under reflux and then the solvent was evaporated in vacuo. A saturated aqueous solution of sodium bicarbonate was added to the residue, and the mixture was extracted with ethyl acetate and the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting solid was washed with n-hexane to give 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (15.83 g).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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